4,4-Dipropylcyclohexan-1-one

Description

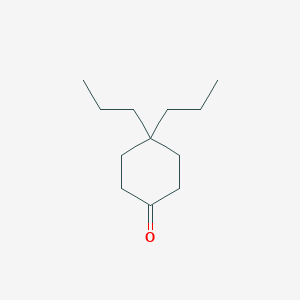

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4-dipropylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMJERYWZOQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)CC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379763 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123018-62-2 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Dipropylcyclohexan 1 One

Established Synthetic Pathways for 4,4-Dipropylcyclohexan-1-one

The synthesis of 4,4-disubstituted cyclohexanones, such as this compound, is a significant area of research, often serving as key steps in the creation of more complex molecules. nih.gov While methods like tandem double Michael addition-Dieckmann condensation offer an efficient route to these structures, this section will detail the specific protocols outlined. nih.govorganic-chemistry.org One documented pathway to this compound involves the hydrogenation of the corresponding enone, 4,4-dipropylcyclohex-2-enone, using a palladium on carbon catalyst. prepchem.com However, the primary focus here is on building the core structure through alkylation techniques.

Friedel-Crafts Alkylation Protocols for Cyclohexanone (B45756) Derivatives

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds, can be adapted to synthesize this compound. mt.comrsc.org This approach typically involves the direct alkylation of cyclohexanone using propyl halides in the presence of a suitable catalyst.

The Friedel-Crafts alkylation is a type of electrophilic substitution reaction. mt.com The mechanism, when applied to a ketone like cyclohexanone, proceeds through several key steps:

Generation of the Electrophile : A Lewis acid catalyst reacts with an alkyl halide (e.g., 1-propyl chloride or 1-propyl bromide) to generate a highly electrophilic carbocation or a polarized complex. byjus.comunacademy.com

Nucleophilic Attack : The cyclohexanone, in equilibrium with its enol or enolate form, acts as the nucleophile. The electron-rich α-carbon of the enolate attacks the propyl carbocation. To achieve 4,4-disubstitution, this process must occur twice at the same position, which is challenging and often requires forcing conditions or a multi-step approach where a mono-alkylated product is re-alkylated. tandfonline.com

Reaction conditions such as solvent and temperature are critical. Inert solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used. numberanalytics.com The reaction is typically performed under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

The choice of catalyst is paramount for a successful Friedel-Crafts alkylation. Strong Lewis acids are typically required to activate the alkyl halide sufficiently. saskoer.ca

Common Catalysts : Aluminum trichloride (B1173362) (AlCl₃) and ferric chloride (FeCl₃) are the most traditional and widely used catalysts due to their strong Lewis acidity and accessibility. unacademy.comsaskoer.ca Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) have also been employed. beilstein-journals.org

Optimization : Key parameters for optimization include the stoichiometry of the catalyst, temperature, and reaction time. In many cases, stoichiometric or even super-stoichiometric amounts of the catalyst are needed, particularly with substrates like ketones where the catalyst can coordinate to the carbonyl oxygen, reducing its activity. wikipedia.org The stability of the generated carbocation also plays a crucial role; primary halides like propyl halides can be prone to rearrangement, although this is less of a concern than with longer chains. libretexts.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Alkylation

| Catalyst | Formula | Typical Application | Notes |

|---|---|---|---|

| Aluminum Chloride | AlCl₃ | General purpose, highly active | Often requires stoichiometric amounts; moisture sensitive. unacademy.com |

| Ferric Chloride | FeCl₃ | Alternative to AlCl₃ | Common and effective Lewis acid catalyst. rsc.org |

| Boron Trifluoride | BF₃ | Gaseous or in etherate form | A versatile Lewis acid used in various alkylations. beilstein-journals.org |

| Tin (IV) Chloride | SnCl₄ | Milder Lewis acid | Can offer different selectivity compared to AlCl₃. beilstein-journals.org |

In response to the environmental drawbacks of traditional Friedel-Crafts reactions, which include the use of hazardous catalysts and the generation of significant waste, greener alternatives have been explored. rsc.orgbeilstein-journals.org

Heterogeneous Catalysts : Solid acid catalysts like montmorillonite (B579905) clays (B1170129) have shown high efficiency for Friedel-Crafts alkylations, including those using alcohols as the alkylating agent under continuous-flow conditions. rsc.org These catalysts are often reusable and easily separated from the reaction mixture.

Metal Triflates : Rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are water-tolerant Lewis acids that can be used in catalytic amounts, making them more environmentally benign. beilstein-journals.org

Ionic Liquids : Ionic liquids have been investigated as alternative solvents and catalysts for Friedel-Crafts reactions, offering potential for catalyst recycling and milder reaction conditions. numberanalytics.comdntb.gov.ua

Alternative Reagents : Using alcohols or alkenes as alkylating agents instead of alkyl halides is a greener approach, as the only byproduct is water. beilstein-journals.org

Table 2: Green Chemistry Approaches to Friedel-Crafts Alkylation

| Approach | Example Catalyst/Reagent | Advantage |

|---|---|---|

| Heterogeneous Catalysis | Montmorillonite Clay, Zeolites | Reusable, easy separation, reduced waste. rsc.org |

| Water-Tolerant Catalysts | Scandium Triflate (Sc(OTf)₃) | Can be used in catalytic amounts, less sensitive to water. nih.gov |

| Alternative Solvents | Ionic Liquids | Potential for catalyst recycling, low volatility. numberanalytics.com |

Grignard Reaction Approaches for Alkyl Substitution on Cyclohexanone Ring

The Grignard reaction is a powerful tool for forming C-C bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. leah4sci.com However, its application for the direct synthesis of this compound is not straightforward.

The standard Grignard reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon. libretexts.orgnumberanalytics.com

Mechanism : When cyclohexanone is treated with a propyl Grignard reagent (e.g., propylmagnesium bromide), the nucleophilic propyl group attacks the carbonyl carbon. pearson.com This breaks the C=O pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate. vaia.compressbooks.pub A subsequent acidic workup protonates the alkoxide to yield the final product. pearson.com

Product of Direct Addition : This reaction sequence does not produce this compound. Instead, it yields 1-propylcyclohexan-1-ol , a tertiary alcohol, as the propyl group has added to the carbonyl carbon (position 1). pressbooks.pubmasterorganicchemistry.com

Subsequent Transformations and Limitations : To obtain a ketone from this alcohol, an oxidation step would be required. However, oxidizing the tertiary alcohol 1-propylcyclohexan-1-ol is not possible without breaking C-C bonds. Furthermore, this pathway fundamentally places the alkyl group at the C1 position, not the C4 position.

Achieving a 4,4-disubstituted pattern using Grignard reagents would necessitate a more complex, multi-step synthetic strategy. Such a strategy would likely involve using a cyclohexenone derivative and exploiting conjugate (1,4-) addition. However, the direct alkylation of the C4 position of an unsubstituted cyclohexanone ring via a Grignard reaction is not a viable one-step pathway. The primary reactivity of the Grignard reagent with a simple ketone is overwhelmingly 1,2-addition to the carbonyl group. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The synthesis of this compound is most commonly achieved through the dialkylation of cyclohexanone. The optimization of this process is critical for maximizing yield and minimizing byproducts. Key synthetic approaches include Friedel-Crafts alkylation and the Grignard reaction, with optimization centered on temperature, solvent polarity, catalyst selection, and reagent stoichiometry.

Key Optimization Parameters:

Temperature: Controlling the reaction temperature is crucial. For instance, in the Grignard approach, the initial nucleophilic addition is typically conducted at low temperatures (e.g., -78°C) to prevent side reactions.

Solvent: The choice of solvent affects reagent solubility and reaction kinetics. Tetrahydrofuran (THF) is a common solvent for Grignard reactions involving propyl magnesium bromide.

Catalyst: In Friedel-Crafts alkylations, Lewis acids like aluminum chloride (AlCl₃) are used as catalysts. Optimizing the catalyst loading is essential to drive the reaction efficiently without promoting unwanted side reactions.

Reagent Stoichiometry: The ratio of reactants is a fundamental parameter to control. In the synthesis from cyclohexanone, at least two equivalents of the propylating agent (e.g., propyl magnesium bromide) are required to introduce both propyl groups. youtube.com The precise stoichiometry must be carefully managed to avoid under- or over-alkylation. libretexts.orglibretexts.org Methodologies like the "One Factor At a Time" (OFAT) approach, where one parameter is varied while others are kept constant, can be employed to systematically determine the optimal conditions for these factors. whiterose.ac.uk

Modern approaches to reaction optimization utilize statistical methods like Design of Experiments (DoE) or machine learning algorithms to explore complex parameter spaces more efficiently than traditional methods. whiterose.ac.ukbeilstein-journals.orgchemrxiv.org These techniques can identify optimal conditions by modeling the interactions between variables such as temperature, catalyst loading, and reagent concentration. beilstein-journals.org

Table 1: Optimization of Grignard Synthesis of this compound This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Rationale |

|---|---|---|

| Primary Reactant | Cyclohexanone | Starting cyclic ketone. |

| Reagent | Propyl magnesium bromide (C₃H₇MgBr) | Introduces the propyl groups via nucleophilic addition. |

| Stoichiometry | >2 equivalents C₃H₇MgBr per 1 equivalent cyclohexanone | Ensures complete dialkylation at the 4-position. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for Grignard reagents. |

| Temperature | -78°C for addition, then warming to room temp. | Low temperature controls the initial exothermic reaction and improves selectivity. |

| Workup | Acidic Hydrolysis (e.g., aq. HCl) | Protonates the intermediate alkoxide. |

| Oxidation Step | Pyridinium chlorochromate (PCC) | Oxidizes the intermediate tertiary alcohol to the target ketone. |

Advanced Synthetic Strategies for Novel this compound Derivatives

The structure of this compound, with its ketone functionality and alkyl side chains, allows for a variety of advanced synthetic modifications.

Functional Group Interconversions at the Ketone Moiety

The ketone group is the primary site for functional group interconversions, enabling both oxidative and reductive transformations.

The ketone can be oxidized to form other functional groups. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. A common reaction for cyclic ketones is the Baeyer-Villiger oxidation, which would convert this compound into a lactone (a cyclic ester). While not leading to a carboxylic acid directly, the resulting lactone can be hydrolyzed to form a hydroxy-carboxylic acid. Oxidative cleavage of the ring can also occur under harsh conditions, leading to dicarboxylic acids.

The reduction of the ketone carbonyl group is a straightforward pathway to synthesize alcohol derivatives. The use of reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) effectively converts the ketone into the corresponding secondary alcohol, 4,4-Dipropylcyclohexanol. The choice of reducing agent can influence the stereochemistry of the resulting hydroxyl group (axial vs. equatorial).

Table 2: Key Transformations at the Ketone Moiety This table is interactive and can be sorted by clicking on the headers.

| Transformation | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | 4,4-Dipropylcyclohexanol |

| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Carboxylic Acids, Other Ketones | Not Specified |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone | 5,5-Dipropyl-oxepan-2-one |

Modification of Propyl Side Chains via Substitution Reactions

The alkyl side chains of this compound can be functionalized, though this often requires specific reaction conditions to avoid reactions at the ketone. Halogenation, for instance, can occur on the propyl groups through free-radical substitution mechanisms, typically initiated by UV light. This allows for the introduction of halogens like chlorine or bromine, which can then serve as leaving groups for subsequent nucleophilic substitution reactions, enabling the creation of a wide array of derivatives. google.com Analogous side-chain nitration reactions have been observed in other alkyl-substituted cyclic systems, suggesting a potential pathway for introducing nitro groups onto the propyl chains. rsc.org

Cycloaddition Reactions Involving the Cyclohexanone Ring System

While the saturated cyclohexanone ring itself does not directly participate in cycloadditions, it can be converted into a reactive intermediate suitable for such reactions. wikipedia.orglibretexts.org By forming an enolate or an enamine derivative, a double bond is introduced into the ring, creating a system that can act as a dienophile or a diene in cycloaddition reactions. msu.edu

For instance, the enolate of this compound could potentially undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene. msu.educem.com Alternatively, conversion to a 1,3-dipole could enable a 1,3-dipolar cycloaddition to form five-membered heterocyclic rings. msu.eduslideshare.net These strategies provide powerful methods for constructing more complex, polycyclic structures from the relatively simple this compound scaffold.

Condensation Reactions and Their Stereochemical Outcomes

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. iitk.ac.in Typically, they involve the reaction of a carbonyl compound, acting as an electrophile, with a nucleophilic enol or enolate partner, followed by the elimination of a small molecule, such as water. iitk.ac.in For a cyclic ketone like this compound, several types of condensation reactions could be envisaged.

One of the most fundamental is the Aldol (B89426) condensation, where the ketone would first be converted to its enolate, which would then react with an aldehyde or another ketone. iitk.ac.in In a crossed-Aldol condensation involving this compound and an aromatic aldehyde, the ketone would serve as the enolate precursor. The reaction would likely be catalyzed by a base, such as sodium or potassium hydroxide. The initial product would be a β-hydroxy ketone, which could then undergo dehydration, often under the reaction conditions or with acid catalysis, to yield an α,β-unsaturated ketone. The presence of the two propyl groups at the 4-position would sterically hinder the carbonyl group, potentially affecting the reaction rates and yields.

The Knoevenagel condensation is another relevant reaction, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). sigmaaldrich.com For this compound, this reaction would lead to the formation of a new carbon-carbon double bond, with the structure of the final product depending on the nature of the active methylene compound used.

The stereochemical outcome of these reactions is a critical aspect. The formation of new stereocenters can lead to a mixture of diastereomers and enantiomers. youtube.com In the case of the Aldol condensation of this compound with an aldehyde, two new stereocenters could be formed, one at the α-carbon of the ketone and one at the β-carbon (the former carbonyl carbon of the aldehyde). The relative stereochemistry (syn vs. anti) of the β-hydroxy ketone would be influenced by the reaction conditions, including the nature of the enolate (Z vs. E) and the transition state geometry. Subsequent dehydration to the α,β-unsaturated ketone would typically lead to the more thermodynamically stable E-isomer, although the Z-isomer might also be formed.

Hypothetical Data for Condensation Reactions of this compound:

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | NaOH | Ethanol | 25 | 2-(benzylidene)-4,4-dipropylcyclohexan-1-one | - | - |

| 4-Nitrobenzaldehyde | Piperidine | Toluene | 110 | 2-(4-nitrobenzylidene)-4,4-dipropylcyclohexan-1-one | - | - |

| 4-Methoxybenzaldehyde | KOH | Methanol | 25 | 2-(4-methoxybenzylidene)-4,4-dipropylcyclohexan-1-one | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for these reactions of this compound have been found in the reviewed literature.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The inclusion of a cyclic ketone like this compound in MCRs could lead to the synthesis of diverse heterocyclic scaffolds. uomus.edu.iqresearchgate.net

The Biginelli reaction, a well-known three-component reaction, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. acs.org A variation of this reaction could potentially utilize this compound in place of the β-ketoester, reacting with an aldehyde and urea to form spirocyclic dihydropyrimidinones. The reaction is usually acid-catalyzed.

Another prominent MCR is the Hantzsch pyridine synthesis, which traditionally involves an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines. beilstein-journals.org It is conceivable that this compound could participate in a Hantzsch-type reaction, reacting with an aldehyde, a source of ammonia, and an active methylene compound to generate fused heterocyclic systems.

The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, can often be achieved through multicomponent reactions. rsc.orgnih.govbeilstein-journals.org A plausible MCR involving this compound could be a three-component reaction with isatin (B1672199) and an active methylene compound like malononitrile (B47326) or cyanoacetate, catalyzed by a base such as piperidine. rhhz.netresearchgate.netuevora.pt This would proceed via an initial Knoevenagel condensation between isatin and the active methylene compound, followed by a Michael addition of the enolate of this compound and subsequent cyclization to afford the spiro[cyclohexane-oxindole] product.

Hypothetical Data for Multicomponent Reactions of this compound:

| Reaction Type | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield (%) |

| Biginelli-type | Benzaldehyde | Urea | HCl | Ethanol | Spiro[cyclohexane-dihydropyrimidinone] derivative | - |

| Hantzsch-type | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | Reflux | Fused dihydropyridine (B1217469) derivative | - |

| Spirooxindole Synthesis | Isatin | Malononitrile | Piperidine | Ethanol | Spiro[cyclohexane-oxindole] derivative | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for these reactions of this compound have been found in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy provides profound insights into the molecular framework of 4,4-dipropylcyclohexan-1-one by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Assignments and Conformation Analysis

The protons on the carbons alpha to the carbonyl group (C2 and C6) are expected to resonate downfield, typically in the range of δ 2.0-2.5 ppm, due to the deshielding effect of the carbonyl. The protons on the carbons beta to the carbonyl (C3 and C5) would appear further upfield. The geminal dipropyl groups at the C4 position introduce complexity. The methylene (B1212753) protons (CH₂) of the propyl chains will exhibit distinct signals, likely appearing as multiplets due to coupling with the adjacent methyl and methylene protons. The terminal methyl (CH₃) protons of the propyl groups will be the most shielded, appearing at the highest field, typically below δ 1.0 ppm.

Conformational analysis of the cyclohexanone (B45756) ring can be inferred from the coupling constants (J values) between adjacent protons. The chair conformation is the most stable for cyclohexanone rings. The magnitude of the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons provides information about their dihedral angles, which in turn helps to confirm the preferred chair conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexanone H-2, H-6 | 2.0 - 2.5 | Multiplet |

| Cyclohexanone H-3, H-5 | 1.5 - 2.0 | Multiplet |

| Propyl -CH₂- (attached to ring) | 1.2 - 1.5 | Multiplet |

| Propyl -CH₂- (middle) | 1.1 - 1.4 | Multiplet |

| Propyl -CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopic Investigations of the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected in a ¹H-decoupled spectrum.

The most downfield signal, typically above δ 200 ppm, is characteristic of the carbonyl carbon (C=O). The quaternary carbon at C4, bonded to the two propyl groups, will also have a distinct chemical shift. The remaining carbons of the cyclohexanone ring and the propyl chains will appear at higher fields. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. For instance, a DEPT-135 experiment will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons will be absent. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | > 200 |

| C4 (Quaternary) | 30 - 50 |

| C2, C6 | 35 - 50 |

| C3, C5 | 25 - 40 |

| Propyl -CH₂- (attached to ring) | 30 - 45 |

| Propyl -CH₂- (middle) | 15 - 25 |

| Propyl -CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically on adjacent carbons. This would confirm the connectivity within the cyclohexanone ring and along the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak indicates which proton is attached to which carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected from the protons on C3 and C5 to the quaternary carbon C4, and from the propyl protons to C4, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Vibrational spectroscopy provides complementary information to NMR by identifying the functional groups and analyzing the vibrational modes of the molecule.

Characterization of Carbonyl Group Vibrations and Environmental Effects

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated cyclic ketones like cyclohexanone, this band typically appears around 1715 cm⁻¹. libretexts.org The exact position can be influenced by the alkyl substituents. The dipropyl groups at the 4-position are not expected to cause a significant electronic effect on the carbonyl group, so the absorption should remain in the typical range for a cyclohexanone.

In Raman spectroscopy, the carbonyl stretch is also an important feature, although its intensity can vary. Environmental effects, such as the solvent used for analysis, can cause slight shifts in the vibrational frequency of the carbonyl group.

Analysis of C-H Stretching and Bending Modes of Alkyl Substituents

The IR and Raman spectra will also exhibit characteristic bands for the C-H bonds of the propyl groups and the cyclohexanone ring.

C-H Stretching: The stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chains and the cyclohexane (B81311) ring typically appear in the region of 2850-3000 cm⁻¹. libretexts.org

C-H Bending: The bending (scissoring and rocking) vibrations of the methylene (CH₂) groups in the ring and the propyl chains are expected in the 1450-1470 cm⁻¹ region. uomustansiriyah.edu.iq The bending vibrations for the methyl (CH₃) groups will appear around 1375 cm⁻¹ and 1450 cm⁻¹. libretexts.org

These C-H vibrational modes, while often complex, provide a characteristic "fingerprint" for the alkyl portions of the molecule.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C=O Stretch | 1705 - 1725 | Strong | Medium-Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium | Medium |

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of compounds through fragmentation analysis. slideshare.net When this compound (molar mass: 182.30 g/mol ) is analyzed, it is first ionized to form a molecular ion (M⁺, m/z = 182). This energetically unstable ion then fragments in predictable ways. chemguide.co.uk

For cyclic ketones, the primary fragmentation pathways include:

α-Cleavage : This is a common fragmentation mode for ketones where the bond adjacent to the carbonyl group breaks. jove.commiamioh.edu For cyclic ketones, this involves the cleavage of a ring bond, which can lead to a variety of fragment ions. whitman.edu A significant cleavage for this compound would be the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z = 139, or the loss of an ethyl radical from the propyl side chain, followed by rearrangement.

McLafferty Rearrangement : This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom. jove.comlibretexts.org The propyl groups on this compound provide the necessary γ-hydrogens, making this a possible fragmentation pathway, leading to the elimination of a neutral alkene (propene, C₃H₆) and the formation of a radical cation. whitman.edu

Complex Ring Fragmentation : Cyclic ketones often exhibit complex fragmentation patterns involving multiple bond cleavages within the ring structure, leading to characteristic ions, such as a peak at m/z = 55. miamioh.edu

The expected major fragmentation patterns are summarized in the table below.

| Fragmentation Process | Lost Neutral Fragment | Proposed Fragment Structure | Expected m/z |

| Molecular Ion | - | [C₁₂H₂₂O]⁺• | 182 |

| α-Cleavage | •C₃H₇ (Propyl radical) | [M - C₃H₇]⁺ | 139 |

| McLafferty Rearrangement | C₃H₆ (Propene) | [M - C₃H₆]⁺• | 140 |

| Complex Ring Cleavage | C₂H₄O | [C₄H₇]⁺ | 55 |

Data based on established fragmentation patterns for cyclic ketones. miamioh.eduwhitman.edu

Isotopic analysis, using high-resolution mass spectrometry, can determine the precise elemental composition of the molecule and its fragments by measuring their exact masses. uni-saarland.de

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Crystallographic studies of 4-substituted cyclohexanone derivatives show that the cyclohexane ring typically adopts a distorted chair conformation to minimize steric strain. bas.bgpublish.csiro.au In the case of this compound, the two propyl groups would occupy the C4 position of the ring. One propyl group would be in an axial position and the other in an equatorial position to accommodate their bulk. The crystal packing would be influenced by intermolecular interactions, likely weak van der Waals forces, given the absence of strong hydrogen-bonding groups.

Powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample, providing information about the phase purity and crystal lattice parameters of the bulk material. researchgate.netlibretexts.org The resulting diffraction pattern serves as a unique fingerprint for the crystalline solid. malvernpanalytical.com

| Parameter | Expected Value/Observation | Reference |

| Crystal System | Likely Monoclinic or Orthorhombic | bas.bg |

| Space Group | Centrosymmetric | bas.bg |

| Ring Conformation | Distorted Chair | bas.bgpublish.csiro.au |

| Propyl Group Orientation | One axial, one equatorial at C4 | General stereochemical principles |

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable for derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it is optically inactive and will not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for instance by substitution at the 2, 3, 5, or 6 positions, the resulting chiral derivatives could be studied using these techniques to determine their absolute configuration. cas.czacs.org

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. cas.cz For chiral ketones, the n → π* electronic transition of the carbonyl chromophore around 275-300 nm is famously sensitive to the chiral environment. aip.org The sign and intensity of the ECD signal (a Cotton effect) can be correlated to the absolute stereochemistry of the molecule, often with the help of empirical rules like the Octant Rule for ketones. nih.gov For a hypothetical chiral derivative of this compound, comparing the experimental ECD spectrum to spectra predicted by quantum-mechanical calculations (such as time-dependent density functional theory, or TDDFT) would be a powerful method for assigning its absolute configuration. acs.orgnih.gov

VCD and ROA are chiroptical techniques that measure the differential absorption (VCD) or scattering (ROA) of circularly polarized infrared radiation associated with molecular vibrations. nih.govmdpi.com VCD provides stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD-active. mdpi.com The C=O stretching mode of a chiral cyclohexanone derivative would show a distinct VCD signal. The absolute configuration of a chiral derivative of this compound could be determined by comparing its experimental VCD spectrum with the spectrum calculated for a specific enantiomer. nih.govmertenlab.de This combination of experimental measurement and theoretical calculation provides a reliable method for absolute configuration assignment, especially for complex molecules. mdpi.com

Application of Chemometrics in Spectroscopic Data Interpretation

Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data. numberanalytics.comfelixinstruments.com In the context of analyzing this compound, chemometrics is invaluable when dealing with large datasets from techniques like FT-IR, and Mass Spectrometry, especially when the compound is part of a complex mixture. spectroscopyonline.comtandfonline.com

Pattern Recognition and Classification : Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of complex spectral data. numberanalytics.com For example, if multiple samples containing varying concentrations of this compound and other impurities were analyzed by FT-IR, PCA could be used to visualize clustering patterns, distinguish between sample groups, and identify outlier spectra. spectroscopyonline.com

Multivariate Calibration : When direct measurement of the concentration of this compound is difficult, multivariate calibration methods like Partial Least Squares (PLS) regression can be employed. researchgate.net A model is built by correlating the spectroscopic data (e.g., FT-IR spectra) of a set of calibration samples with known concentrations. This model can then be used to predict the concentration of this compound in unknown samples from their spectra alone. spectroscopyonline.comresearchgate.net

Signal Processing : Chemometric tools are also used for preprocessing spectral data, including smoothing to reduce noise, baseline correction, and normalization, all of which are essential steps for building robust and accurate analytical models. frontiersin.org

Computational Chemistry Investigations of 4,4 Dipropylcyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within 4,4-Dipropylcyclohexan-1-one, which are crucial for predicting its chemical behavior. northwestern.edu

Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it well-suited for studying molecules of the size and complexity of this compound. wikipedia.orgescholarship.org DFT calculations can reliably predict ground state properties such as molecular geometry (bond lengths and angles), total energy, and electron density distribution. researchgate.net

A key application of DFT is the exploration of potential energy surfaces to locate and characterize transition states. wikipedia.org A transition state represents the highest energy point along a reaction coordinate and is a critical configuration that determines the rate of a chemical reaction. wikipedia.org For reactions involving this compound, such as reduction of the ketone or substitution reactions at the propyl groups, DFT can be employed to model the geometries and energies of the transition states. researchgate.net This information is invaluable for understanding reaction mechanisms and predicting the feasibility of different reaction pathways. sumitomo-chem.co.jp For instance, in predicting the stereochemical outcome of a reaction, comparing the energies of different transition states can reveal which diastereomer is likely to be the major product. researchgate.net

| Parameter | Reactant (this compound) | Transition State (TS-1) | Product |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.5 | -15.2 |

| Key Bond Length (Å) | C=O: 1.22 | C-O: 1.35, Nu-C: 2.10 | C-O: 1.43, Nu-C: 1.54 |

| Imaginary Frequency (cm⁻¹) | None | -350 | None |

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. numberanalytics.com Within this theory, Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to act as an electrophile (electron acceptor). youtube.com

For this compound, the analysis of its frontier orbitals can predict how it will interact with other reagents. The energy and shape of the LUMO, which is likely centered on the carbonyl group, will be crucial in reactions with nucleophiles. The HOMO, likely involving the oxygen lone pairs or sigma bonds of the ring, will govern its behavior in reactions with electrophiles. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and reactivity. numberanalytics.com

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.8 | Oxygen (n), C-C σ bonds |

| LUMO | +1.5 | Carbonyl C=O (π*) |

| HOMO-LUMO Gap | 11.3 | - |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By integrating Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing insights into the dynamic behavior of the system. wustl.edu This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment. nih.gov

The cyclohexane (B81311) ring in this compound can adopt various conformations, such as chair and boat forms, and the propyl groups can have different orientations (axial or equatorial). MD simulations can be used to explore the relative energies of these conformers and the barriers to interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. Furthermore, MD simulations can model the interactions between this compound and solvent molecules, revealing details about solvation and how intermolecular forces, such as van der Waals and electrostatic interactions, affect its behavior in solution. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal in chemistry. walisongo.ac.id Computational chemistry offers powerful tools to elucidate complex reaction mechanisms that may be difficult to probe experimentally. sumitomo-chem.co.jp By combining quantum chemical calculations (like DFT) and molecular dynamics simulations, researchers can map out the entire energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. sumitomo-chem.co.jpsmu.edu

For this compound, computational methods can be used to investigate the mechanisms of various organic reactions it might undergo. For example, in a catalyzed reaction, calculations can help identify the active catalytic species and how it interacts with the substrate. sumitomo-chem.co.jp By calculating the activation energies for different proposed pathways, the most likely mechanism can be determined. sumitomo-chem.co.jp This predictive capability can guide the design of new experiments and the optimization of reaction conditions. arxiv.org

In Silico Screening and Predictive Modeling for Derivative Design

In silico screening is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. mdpi.com This approach, coupled with predictive modeling, can accelerate the discovery and design of new molecules. For this compound, these methods can be employed to design derivatives with specific biological activities or material properties.

By creating a virtual library of derivatives with various substituents on the cyclohexanone (B45756) ring, researchers can use computational tools to predict properties such as binding affinity to a biological target or specific chemical reactivity. phcogj.com For example, if the goal is to design an inhibitor for a particular enzyme, molecular docking simulations can be used to predict how well different derivatives fit into the enzyme's active site. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate the structural features of the derivatives with their predicted activity or properties, providing valuable guidance for synthesis. phcogj.com

Addressing Computational Discrepancies in Literature and Methodological Validation

While computational methods are powerful, their results can sometimes vary depending on the chosen methodology (e.g., the specific DFT functional or basis set). osti.gov It is therefore crucial to critically evaluate and validate computational findings. When discrepancies exist in the literature regarding the calculated properties of a compound like this compound, a systematic approach is needed to resolve them.

This involves comparing results from different computational methods and, whenever possible, validating them against experimental data. For example, if different DFT functionals predict significantly different reaction barriers, higher-level calculations or comparison with experimental kinetic data can help determine which method is more reliable. Methodological validation may also involve assessing the performance of a computational approach on a set of related, well-characterized molecules before applying it to the system of interest. Such rigorous validation is essential for ensuring the accuracy and predictive power of computational studies.

Stereochemical Considerations in 4,4 Dipropylcyclohexan 1 One and Its Derivatives

Conformational Analysis of the Cyclohexanone (B45756) Ring and Propyl Substituents

The cyclohexanone ring in 4,4-dipropylcyclohexan-1-one, like cyclohexane (B81311) itself, adopts a chair conformation to minimize angle and torsional strain. libretexts.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. mvpsvktcollege.ac.in The rapid interconversion between the two chair forms, known as ring flipping, is a key dynamic process. libretexts.org

For a 4,4-disubstituted cyclohexanone, the two propyl groups are attached to the same carbon atom. In the chair conformation, one propyl group will be in an axial position while the other is in an equatorial position. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. libretexts.org However, in the case of 4,4-disubstitution, one group is forced into the axial position. The conformational preference will be influenced by the steric bulk of the substituents. libretexts.org

The chair conformation is the most stable, being largely free of both angle and torsional strain. libretexts.org The boat conformation, another possible arrangement, is less stable due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.org

Chiral Induction and Stereoselective Synthesis of Asymmetric Derivatives

While this compound itself is achiral, its derivatives can be chiral. The introduction of a substituent at a different position on the ring can create one or more stereocenters. Chiral induction is the process of preferentially forming one enantiomer or diastereomer over another. nih.gov This can be achieved using chiral catalysts or auxiliaries. nih.govresearchgate.net

Stereoselective synthesis aims to produce a specific stereoisomer of a product. mdpi.com For derivatives of this compound, this could involve reactions that create a new chiral center with a preferred configuration. For example, the reduction of the ketone can lead to the formation of a chiral alcohol, 4,4-dipropylcyclohexan-1-ol. The stereochemical outcome of such reactions can often be controlled.

Enzymes are highly effective catalysts for asymmetric synthesis, often providing high levels of enantioselectivity. nih.gov For instance, lipases can be used for the kinetic resolution of racemic mixtures. mdpi.com In the context of 4,4-disubstituted cyclohexanones, enzyme-catalyzed resolutions of their enol acetates have been shown to yield enantiomerically pure products. researchgate.net

Diastereoselective and Enantioselective Reactions

Reactions of this compound and its derivatives can be designed to be either diastereoselective or enantioselective.

Diastereoselective reactions produce a predominance of one diastereomer over others. wikipedia.org For instance, the reaction of an enolate derived from a chiral derivative of this compound with an electrophile can lead to the formation of a new stereocenter, with one diastereomer being favored. youtube.com The existing stereocenter(s) in the molecule influence the stereochemical course of the reaction. msu.edu

Enantioselective reactions result in the preferential formation of one enantiomer. mdpi.com This is often achieved through the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands. beilstein-journals.orgfrontiersin.org For example, an enantioselective reduction of the ketone in this compound would yield an excess of either the (R) or (S) enantiomer of the corresponding alcohol.

Stereochemical Implications in Biological Recognition and Activity

Stereochemistry is a critical determinant of biological activity. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule dictates how it interacts with biological targets such as enzymes and receptors, which are themselves chiral. nih.govnih.gov

For derivatives of this compound that are chiral, the different stereoisomers can exhibit significantly different biological activities. nih.gov One enantiomer may be highly active, while the other may be less active or even have a different, sometimes undesirable, effect. nih.gov This is because the binding site of a biological target is stereospecific, and only one enantiomer may fit correctly to elicit the desired response. nih.gov

For example, in a series of 4,4-disubstituted cyclohexylamine-based antagonists for the NK(1) receptor, the relative stereochemistry at the C1 and C4 positions of the cyclohexane ring was found to be a key factor influencing their affinity and in vivo duration of action. nih.gov

Spectroscopic and Computational Methods for Stereochemical Assignment

Determining the absolute and relative stereochemistry of chiral derivatives of this compound is essential. A combination of spectroscopic and computational methods is typically employed for this purpose. nptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (e.g., COSY, NOESY), can provide detailed information about the connectivity and spatial relationships of atoms within a molecule. longdom.org This data is invaluable for determining the relative stereochemistry of diastereomers. longdom.org

Chiroptical Spectroscopy: Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful tools for assigning the absolute configuration of chiral molecules. frontiersin.org These methods measure the differential absorption of left and right circularly polarized light. mdpi.com Experimental spectra are often compared with those predicted by quantum chemical calculations to make an unambiguous assignment. nih.gov

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the structures and spectroscopic properties of different stereoisomers. frontiersin.org By comparing the calculated properties (e.g., NMR chemical shifts, ECD spectra) with experimental data, the most likely stereoisomer can be identified. frontiersin.orgfrontiersin.org Conformational analysis using computational methods can also help in understanding the relative stabilities of different conformers. ufms.brethz.ch

Mechanistic Studies of 4,4 Dipropylcyclohexan 1 One Reactions

Kinetics and Thermodynamics of Key Transformations

The kinetics and thermodynamics of chemical reactions involving 4,4-Dipropylcyclohexan-1-one are fundamental to understanding its reactivity. Thermodynamic control focuses on the relative stability of products, governed by Gibbs free energy changes, while kinetic control is determined by the activation energy of the reaction pathways. cambridge.orgsumitomo-chem.co.jp

Key transformations of this compound include oxidation, reduction, and substitution reactions. The rates of these reactions are influenced by factors such as temperature, pressure, and the presence of catalysts. cambridge.org For instance, the electron-donating nature of the two propyl groups at the C4 position can influence the electrophilicity of the carbonyl carbon, thereby affecting the kinetics of nucleophilic addition reactions.

Table 1: Thermodynamic and Kinetic Parameters for Hypothetical Transformations of this compound

| Transformation | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Ea (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Reduction to Alcohol | -15.2 | -12.5 | 9.1 | 18.5 | 1.2 x 10⁻³ |

| Oxidation to Dicarboxylic Acid | -8.7 | -6.8 | 6.4 | 22.1 | 3.5 x 10⁻⁵ |

| Enolate Formation | +5.3 | +4.1 | -4.0 | 15.8 | 7.8 x 10⁻² |

Note: The data in this table is illustrative and intended to represent typical values for such reactions. Actual experimental values may vary.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic studies, as these short-lived species provide direct insight into the reaction pathway. nih.govyoutube.com For reactions involving this compound, various techniques, including spectroscopic methods and trapping experiments, can be employed to detect and characterize intermediates. nih.govnih.gov

Mechanistic Pathways of Substitution Reactions on the Cyclohexane (B81311) Ring

Substitution reactions on the cyclohexane ring of this compound are less common than reactions at the carbonyl group but can be achieved under specific conditions. These reactions can proceed through various mechanisms, including free radical, nucleophilic, and electrophilic pathways.

Free radical substitution, for instance, could be initiated by photolysis or thermolysis, leading to the formation of radical intermediates. wikipedia.org The regioselectivity of such reactions would be influenced by the stability of the resulting carbon radicals on the cyclohexane ring.

Nucleophilic substitution on the ring is generally difficult due to the electron-rich nature of the alkane structure. However, the introduction of a suitable leaving group could facilitate such reactions. Mechanistically, these would likely follow either an S(_N)1 or S(_N)2 pathway, with the former involving a carbocation intermediate and the latter a concerted process. The steric hindrance imposed by the propyl groups would significantly influence the viability of an S(_N)2 mechanism.

Table 2: Proposed Mechanistic Pathways for Ring Substitution

| Reaction Type | Proposed Intermediate | Key Factors Influencing Pathway |

| Free Radical Halogenation | Alkyl Radical | Radical stability, concentration of initiator |

| Nucleophilic Substitution (with leaving group) | Carbocation (S(_N)1) or Pentacoordinate Transition State (S(_N)2) | Leaving group ability, solvent polarity, steric hindrance |

| Electrophilic Substitution | Carbocation | Strength of electrophile, catalyst |

Carbocation Chemistry and Rearrangement Pathways

Carbocation intermediates are central to many organic reactions, and their formation can lead to complex rearrangement pathways. lumenlearning.comsinica.edu.tw In the context of this compound, carbocations could be generated, for example, during acid-catalyzed reactions or certain substitution reactions. lumenlearning.commasterorganicchemistry.com

Once formed, a carbocation can undergo rearrangement to a more stable form. lumenlearning.comlibretexts.org The most common types of rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. numberanalytics.com For a carbocation generated on the cyclohexane ring of this compound, the possibility of a propyl group migration (an alkyl shift) exists if it leads to a more stable carbocation (e.g., from a secondary to a tertiary carbocation). libretexts.orgnumberanalytics.com These rearrangements often result in a mixture of products, with the major product arising from the most stable carbocation intermediate. libretexts.org

Nucleophilic and Electrophilic Addition Mechanisms to the Carbonyl Group

The carbonyl group is the most reactive site in this compound, readily undergoing nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The mechanism of these additions depends on the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral). libretexts.org

Under basic or neutral conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. ksu.edu.salibretexts.org This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated by the acid. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. ksu.edu.salibretexts.org The reaction then proceeds via nucleophilic attack to form a tetrahedral intermediate, which is subsequently deprotonated to give the product. libretexts.org

Electrophilic addition to the carbonyl group is less common but can occur at the carbonyl oxygen due to its lone pairs of electrons. libretexts.org

Table 3: Mechanisms of Addition to the Carbonyl Group

| Condition | Initial Step | Intermediate | Final Step |

| Basic/Neutral | Nucleophilic attack on carbonyl carbon | Tetrahedral alkoxide | Protonation of alkoxide |

| Acidic | Protonation of carbonyl oxygen | Protonated carbonyl, then tetrahedral intermediate | Deprotonation |

Catalytic Applications and Mechanistic Insights

4,4-Dipropylcyclohexan-1-one as a Substrate in Catalytic Transformations

The reactivity of this compound is primarily dictated by its ketone functional group and the adjacent α-carbons. These sites allow it to participate in a wide array of catalytic reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to chemical transformations. Ketones like this compound are common substrates in these reactions. Activation typically occurs through two main pathways: enamine or silyl (B83357) enol ether formation.

In enamine catalysis, the ketone reacts with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles. While specific studies on this compound are not extensively documented, the principles of organocatalysis allow for predictable reactivity. For instance, the enantioselective α-functionalization of cyclic ketones is a well-established strategy. pnas.orgacs.org This includes reactions like α-allylation and α-fluorination, which introduce important functional groups and create stereogenic centers. pnas.orgacs.org

Another approach involves the use of silyl enol ethers derived from the ketone. These intermediates can react with radical species generated by a separate organocatalytic cycle, enabling α-alkylation under mild, visible-light-mediated conditions. nih.gov N-heterocyclic carbenes (NHCs) have also been shown to activate ketones in reactions with isocyanides to produce enaminones, showcasing another potential transformation pathway for this compound. rsc.org

Transition Metal-Catalyzed Reactions

Transition metal catalysts are highly effective for a variety of transformations involving ketones. One of the most fundamental reactions is the hydrogenation of the corresponding α,β-unsaturated ketone, 4,4-dipropylcyclohex-2-en-1-one, to yield this compound. This reaction is often carried out with catalysts like palladium on carbon (Pd/C) or platinum-based systems. The selective hydrogenation of the carbon-carbon double bond while leaving the ketone intact is a key challenge addressed by these catalytic systems. nih.govrsc.org

The catalytic activity and selectivity in cyclohexenone hydrogenation can be influenced by the choice of metal, support, and reaction conditions. Bimetallic nanoparticles, such as Fe-Ru, have shown high activity and selectivity for the hydrogenation of cyclohexenone to cyclohexanone (B45756). rsc.org The table below summarizes the performance of various catalysts in this type of transformation.

Table 1: Performance of Various Catalysts in Cyclohexenone Hydrogenation

| Catalyst | Support | Selectivity to Cyclohexanone | Key Findings | Reference |

|---|---|---|---|---|

| Pd | Carbon (C) | High | Exhibits the highest catalytic activity among common noble metals for dehydrogenation/hydrogenation. | nih.govacs.org |

| Pt | Carbon (C) | Good | Effective for dehydrogenation and hydrogenation reactions. | nih.govacs.org |

| Rh | Carbon (C) | Moderate | Shows catalytic activity, but generally lower than Pd and Pt. | nih.govacs.org |

| Ru | Carbon (C) | Lower than Pd/Pt | Active, but may lead to over-reduction to cyclohexanol. | nih.govacs.org |

Beyond hydrogenation, this compound can undergo other transition metal-catalyzed reactions. For example, α-hydroxylation can be achieved using molecular oxygen as the oxidant, catalyzed by palladium or cesium carbonate, though these often yield racemic products. acs.org The development of asymmetric versions of these reactions remains an active area of research.

Design and Synthesis of Catalysts Derived from this compound Scaffolds

The concept of using a rigid molecular framework, or scaffold, is a powerful strategy in modern catalyst design. While there are no specific, widely reported catalysts built from the this compound scaffold, its structure offers potential for such applications. A molecular scaffold holds catalytically active groups in a specific three-dimensional arrangement, which can be crucial for achieving high stereoselectivity. uni-regensburg.demdpi.com

The this compound structure could be modified to serve as a chiral ligand or catalyst. For example:

Functionalization at the Ketone: The ketone could be converted into a chiral oxazolidinone or a complexed metal center.

Functionalization at the α-Position: The carbons adjacent to the ketone could be functionalized to attach phosphine, amine, or other coordinating groups. Subsequent stereoselective reactions could install chirality.

Ring Modification: The cyclohexane (B81311) ring itself can be a source of conformational rigidity, which is a desirable trait in many chiral ligands and catalysts.

Green Chemistry Principles in Catalytic Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of and reactions involving this compound provide opportunities to apply these principles, particularly through catalysis. yedarnd.comchemistryviews.orginnoget.com

Solvent-Free and Environmentally Benign Catalytic Systems

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to pollution and pose health risks. organic-chemistry.orgnih.gov Solvent-free, or neat, reaction conditions have been shown to be effective for many transformations involving ketones.

These methods often lead to shorter reaction times, reduced waste, and lower energy consumption. organic-chemistry.orgrsc.orgrsc.org Microwave irradiation is one technique used to accelerate reactions in the absence of a solvent. Another approach is mechanochemistry, where mechanical force (e.g., in a ball mill or screw reactor) initiates the reaction. rsc.org For ketone alkylations, solvent-free conditions catalyzed by nickel supported on silica-alumina have proven effective. rsc.org Ionic liquids have also been used as recyclable catalytic media for reactions like the Saucy-Marbet reaction to produce unsaturated ketones. rsc.org

Table 2: Examples of Green Catalytic Systems for Ketone Transformations

| Technique | Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Dialkylzinc/Chiral Ligand | Asymmetric Alkylation | Reduced catalyst loading, shorter reaction times. | organic-chemistry.org |

| Solvent-Free | Ni/SiO₂-Al₂O₃ | α-Alkylation with Alcohols | Recyclable catalyst, avoids hazardous solvents. | rsc.org |

| Ionic Liquid | [Et₃NH][HSO₄] | Saucy-Marbet Reaction | Reusable catalyst, high conversion and selectivity. | rsc.org |

| Aqueous | CeCl₃ (Photocatalyst) | C-H Oxidation | Uses water as solvent and air as oxidant. | chemistryviews.org |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, aqueous conditions. For substrates like this compound, enzymes offer a green alternative to traditional chemical methods.

A key transformation is reductive amination, where a ketone is converted into an amine. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are two classes of enzymes that catalyze this reaction with high enantioselectivity. researchgate.netfrontiersin.orgnih.govresearchgate.net These enzymes have been successfully applied to various cyclohexanone derivatives. researchgate.netfrontiersin.orgnih.gov The process typically uses an amine donor and a cofactor recycling system to ensure efficiency. nih.gov Engineered enzymes, developed through directed evolution, can further enhance substrate scope and catalytic performance for specific applications, such as the synthesis of chiral amines for pharmaceuticals. acs.org

Table 3: Biocatalytic Reductive Amination of Cyclohexanone Derivatives

| Enzyme Class | Substrates | Amine Donor | Key Features | Reference(s) |

|---|---|---|---|---|

| Imine Reductases (IREDs) | Cyclohexanone, substituted cyclohexanones | Aniline, Butylamine, Isopropylamine | High conversion with low stoichiometry of amine; diverse panel of enzymes available. | nih.gov |

| Amine Dehydrogenases (AmDHs) | Cyclohexanone, linear ketones | Ammonia (B1221849) | Can produce (S)-amines with high enantiomeric excess (>97% ee). | frontiersin.org |

| Reductive Aminases (RedAms) | Cyclohexanone | Methylamine, Propargylamine | Naturally occurring enzymes identified through genome mining show high activity. | researchgate.net |

By leveraging the power of catalysis, from small organic molecules to transition metals and enzymes, the synthesis and functionalization of this compound can be achieved with greater efficiency, selectivity, and environmental sustainability.

Computational Modeling of Catalytic Mechanisms and Activity

Computational modeling has emerged as an indispensable tool for dissecting the intricate mechanisms of catalytic reactions at a molecular level. researchgate.net While specific computational studies focusing exclusively on this compound are not extensively documented, the principles and methodologies are well-established through research on analogous substituted cyclohexanones and other ketones. nih.govnih.gov These studies provide a robust framework for understanding how computational chemistry, particularly Density Functional Theory (DFT), can elucidate reaction pathways, predict catalyst activity, and explain the origins of selectivity in reactions involving this compound.

Theoretical investigations are crucial for mapping the potential energy surface of a reaction. acs.org This involves calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov For catalytic reactions such as the hydrogenation, oxidation, or asymmetric reduction of a substituted cyclohexanone, DFT can model the step-by-step process, including substrate binding to the catalyst, the key bond-forming or bond-breaking events, and product release. rsc.orgfrontiersin.org

A primary goal of modeling catalytic reactions is to understand and predict stereoselectivity. In the asymmetric reduction of a prochiral ketone like this compound, a chiral catalyst guides the reaction to favor one enantiomer of the resulting alcohol over the other. DFT calculations can identify the transition states leading to the different stereoisomers. nih.gov The calculated energy difference between these competing transition states (ΔΔG‡) directly correlates with the enantiomeric excess (e.e.) observed experimentally. nih.gov Factors influencing this energy difference, such as steric hindrance and non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) between the substrate and the chiral catalyst, can be precisely analyzed. researchgate.netmdpi.com For instance, studies on other cyclic ketones have shown that even subtle interactions can stabilize one transition state over another, thereby controlling the stereochemical outcome. researchgate.netrsc.org

The table below provides an illustrative example of the type of data generated from DFT calculations for a hypothetical asymmetric transfer hydrogenation of this compound with two different chiral catalysts. The data showcases how computational models can predict which catalyst is likely to be more effective and selective by comparing the activation energy barriers for the formation of the (R) and (S) alcohol products.

Illustrative Data Table: DFT-Calculated Energy Barriers for Asymmetric Hydrogenation

| Catalyst | Product Enantiomer | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Catalyst A | (R)-4,4-dipropylcyclohexan-1-ol | 18.2 | 95% |

| (S)-4,4-dipropylcyclohexan-1-ol | 20.1 | ||

| Catalyst B | (R)-4,4-dipropylcyclohexan-1-ol | 21.5 | 60% |

| (S)-4,4-dipropylcyclohexan-1-ol | 22.3 |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the typical output of computational studies.

Furthermore, computational models are instrumental in rationalizing unusual reactivity or regioselectivity. For reactions involving C-C bond cleavage, DFT can clarify why one bond is broken in preference to another by comparing the activation barriers of the competing pathways. nih.govsemanticscholar.org Calculations can reveal that the reaction's selectivity may be controlled by the stability of the resulting radical or organometallic intermediate, or by the kinetic barrier of a subsequent step like hydrogen atom abstraction, rather than the initial C-C bond cleavage itself. nih.gov

By combining DFT with microkinetic modeling, researchers can simulate the entire catalytic cycle and predict reaction rates and catalyst turnover frequencies under various conditions. nih.gov This integrated approach allows for a quantitative comparison with experimental data and provides a deeper, more dynamic understanding of the catalyst's performance. researchgate.netacs.org Ultimately, these computational insights guide the rational design of new and improved catalysts with enhanced activity and selectivity for specific substrates like this compound. researchgate.netpnnl.gov

Exploration of Biological Interactions and Structure Activity Relationships Sar

Enzyme Interaction Studies and Metabolic Pathway Investigations

There is currently no available scientific literature detailing the interaction of 4,4-Dipropylcyclohexan-1-one with any enzyme systems, including the critical Cytochrome P450 (CYP450) family of enzymes that are central to the metabolism of a vast array of compounds. nih.govnih.govmdpi.com The metabolic fate of this compound, including the potential formation of metabolites and their subsequent biological relevance, remains uninvestigated. researchgate.netmetacyc.orgnih.gov

Substrate Recognition and Enzyme Kinetics

Without experimental data, it is impossible to determine if this compound can act as a substrate for any enzyme. The principles of enzyme kinetics, which describe the rate of chemical reactions catalyzed by enzymes, can only be applied once a specific enzyme-substrate interaction has been identified and studied. nih.govnih.gov

Modulation of Enzyme Activity (e.g., Cytochrome P450 Enzymes)

The potential for this compound to either inhibit or induce the activity of enzymes, such as the Cytochrome P450 isoforms, is unknown. nih.gov The modulation of these enzymes can have significant implications for drug metabolism and toxicity. nih.govmdpi.com

Formation of Metabolites and Their Biological Relevance

The metabolic pathway of this compound has not been elucidated. Therefore, there is no information on the chemical structures of any potential metabolites or their biological activities. researchgate.netnih.gov

Molecular Target Identification and Binding Affinity Studies

The specific molecular targets of this compound within a biological system have not been identified. Consequently, there are no available studies on its binding affinity to any receptors, ion channels, or other proteins. nih.gov

Ligand-Target Interactions via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.complos.org However, without an identified biological target, performing meaningful molecular docking simulations for this compound is not feasible.

Dynamic Behavior of Ligand-Target Complexes through Molecular Dynamics

Molecular dynamics simulations are used to understand the physical movements of atoms and molecules in a complex over time. As no ligand-target complex for this compound has been identified, such studies have not been conducted.

Structure-Activity Relationship (SAR) Derivation

The structure-activity relationship (SAR) for a class of compounds describes how the chemical structure of a molecule is related to its biological activity. For this compound, the key structural features include the cyclohexanone (B45756) core, the ketone functional group, and the two propyl chains at the C4 position.

Structural modifications of the this compound scaffold can be expected to alter its biological activity by influencing factors such as lipophilicity, steric bulk, and the potential for metabolic transformation.

Alkyl Chain Length at C4: The length and branching of the alkyl chains at the C4 position are critical determinants of the molecule's lipophilicity. An increase in the length of the alkyl chains generally leads to higher lipophilicity, which can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, excessively long chains might also lead to non-specific binding or reduced solubility in aqueous biological fluids. Studies on other classes of compounds have demonstrated that there is often an optimal alkyl chain length for a specific biological activity. For instance, in a series of quaternary ammonium (B1175870) methacrylates, antibacterial efficacy increased with the alkyl chain length up to 16 carbons, after which it decreased. nih.gov This suggests that a systematic variation of the alkyl groups at the C4 position of the cyclohexanone ring could lead to a range of biological potencies.

Substitution at other positions on the cyclohexanone ring: The introduction of other functional groups on the cyclohexanone ring could lead to new interactions with biological targets. For example, the introduction of hydroxyl or amino groups could provide sites for hydrogen bonding, potentially increasing the affinity and specificity for a target protein.

Modification of the Ketone Group: The ketone at the C1 position is a key feature that can participate in hydrogen bonding and dipole-dipole interactions. Reduction of the ketone to a hydroxyl group would introduce a hydrogen bond donor and change the stereochemistry at C1, which could significantly alter the binding profile of the molecule.

The following table summarizes the potential impact of structural modifications on the biological activity of 4,4-dialkylcyclohexanones, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Structural Modification | Potential Impact on Physicochemical Properties | Potential Effect on Biological Activity |

| Increase in alkyl chain length at C4 | Increased lipophilicity, increased steric bulk | May enhance membrane permeability and binding to hydrophobic pockets; excessively long chains may decrease solubility and introduce non-specific binding. |

| Introduction of polar groups (e.g., -OH, -NH2) on the ring | Increased hydrophilicity, potential for hydrogen bonding | May improve solubility and introduce specific interactions with target proteins, potentially increasing affinity and selectivity. |

| Reduction of the C1 ketone to a hydroxyl group | Introduction of a hydrogen bond donor, change in stereochemistry | Could alter the binding mode and affinity for the target by enabling new hydrogen bonding interactions. |

| Introduction of unsaturation in the ring | Change in ring conformation and electronic properties | May alter the three-dimensional shape of the molecule, affecting how it fits into a binding site. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound are available, the principles of QSAR can be applied to understand the potential drivers of activity in this class of molecules.

A hypothetical QSAR study on a series of 4,4-dialkylcyclohexanones would involve synthesizing a library of analogs with varying alkyl substituents at the C4 position and measuring their biological activity in a relevant assay. A QSAR model could then be developed using various molecular descriptors, such as:

Steric descriptors (e.g., molecular volume, surface area): To model the influence of the size and shape of the substituents on binding to a target.

Electronic descriptors (e.g., partial charges, dipole moment): To account for the electronic nature of the ketone group and any other substituents.

Such a model could take the form of a linear equation, for example:

Biological Activity = c1(logP) + c2(Steric Parameter) + c3*(Electronic Parameter) + constant